N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide is a complex organic compound with a unique structure that includes both benzoylamino and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide typically involves the reaction of benzoyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzoyl chloride+2-(dimethylamino)ethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzoylamino)benzoic acid
- N-(2-dimethylaminoethyl)benzamide
- 2-(dimethylamino)ethyl benzoate
Uniqueness
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its analogs.
Biological Activity
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide, a compound with significant structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including antioxidant, antibacterial, and neuropharmacological properties, supported by data tables and relevant research findings.
Structural Overview
The chemical structure of this compound is characterized by the following components:
- Amide Group : Central to its structure, facilitating interactions with biological targets.
- Dimethylamino Ethyl Side Chain : Enhances solubility and biological activity.
- Phenylcarbonyl Moiety : Imparts potential for receptor binding and biological activity.
1. Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity was evaluated through various assays measuring total antioxidant capacity, free radical scavenging, and metal chelation.
Activity Type | Methodology | Results |
---|---|---|
Total Antioxidant Capacity | DPPH Assay | Compounds showed higher activity than standard controls. |
Free Radical Scavenging | ABTS Assay | Notable scavenging ability against free radicals. |
Metal Chelating Activity | EDTA Comparison | Effective in chelating metal ions, reducing oxidative stress. |
These findings suggest that the compound could serve as a potential therapeutic agent in oxidative stress-related conditions.
2. Antibacterial Activity
The antibacterial properties were assessed against various Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated promising results compared to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
Staphylococcus aureus | 15 | 12 |
Escherichia coli | 18 | 14 |
Pseudomonas aeruginosa | 16 | 13 |
The results indicate a potential application in developing new antibacterial agents, particularly against resistant strains.
3. Neuropharmacological Effects
The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the breakdown of acetylcholine.
Enzyme | IC50 Value (µM) | Standard Drug (Donepezil) |
---|---|---|
Acetylcholinesterase | 25 | 20 |
Butyrylcholinesterase | 30 | 28 |
These results indicate that certain derivatives may have comparable efficacy to established treatments for Alzheimer's disease.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing this compound derivatives evaluated their biological activities. The derivatives were characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. The study concluded that some derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design .
Case Study 2: Computational Studies
Computational studies utilizing density functional theory (DFT) provided insights into the electronic properties of the compound and its derivatives. These studies suggested that modifications to the phenyl group could enhance binding affinity to target receptors, which is crucial for optimizing pharmacological effects .
Properties
IUPAC Name |
2-benzamido-N-[2-(dimethylamino)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(2)13-12-19-18(23)15-10-6-7-11-16(15)20-17(22)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,23)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWFJPCAPRBKLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.